3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea
Description
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea is a synthetic organic compound characterized by a urea backbone functionalized with a tetrazole ring and a 4-ethoxyphenyl substituent. The tetrazole moiety is a nitrogen-rich heterocycle known for its metabolic stability and bioisosteric properties, often serving as a carboxylic acid surrogate in drug design .
Properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-2-25-15-10-8-14(9-11-15)23-16(20-21-22-23)12-18-17(24)19-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCCJQBOGHBDEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-ethoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Coupling Reaction: The tetrazole derivative is then coupled with a phenyl isocyanate to form the desired urea derivative.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea involves its interaction with specific molecular targets. The tetrazole ring and phenylurea moiety are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Analogs
CV-11974 (Angiotensin II Receptor Antagonist)
- Structure : 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid.
- Key Differences : Replaces the urea group with a benzimidazole-carboxylic acid scaffold. The tetrazole ring is retained but positioned on a biphenyl system.
- Activity : Exhibits potent angiotensin II receptor antagonism (IC₅₀ = 1.12 × 10⁻⁷ M in bovine adrenal cortex) and oral efficacy in hypertensive models .
- Significance : Highlights the importance of tetrazole placement and substituent bulk for receptor binding. The urea group in the target compound may alter pharmacokinetics (e.g., solubility, half-life).
BF05596 (Fluorophenyl-Tetrazole Urea Derivative)
- Structure : 1-(4-ethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea.
- Key Differences : Substitutes the phenyl group on the tetrazole with a 4-fluorophenyl moiety.
- Data: Molecular weight = 356.35 g/mol; CAS 897624-02-1.
Agrochemical Analogs
Etofenprox (Insecticide)
- Structure: 1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene.
- Key Differences : Lacks the tetrazole-urea system but shares the 4-ethoxyphenyl group.
- Activity : Broad-spectrum pyrethroid insecticide targeting sodium channels. Ethoxyphenyl contributes to photostability and lipid membrane penetration .
- Implication : The target compound’s urea group may confer distinct modes of action (e.g., enzyme inhibition vs. ion channel modulation).
Flufenprox (Pesticide)
- Structure: 1-(4-chlorophenoxy)-3-((2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy)methyl)benzene.
- Key Differences: Chlorophenoxy and trifluoropropoxy substituents enhance halogen bonding and oxidative resistance.
- Relevance : Demonstrates how ethoxyphenyl derivatives are optimized for environmental persistence .
Structural and Functional Data Table
Research Implications and Gaps
- Structural Insights : Computational tools like Mercury (Cambridge Crystallographic Data Centre) could model the target compound’s crystal packing and intermolecular interactions, leveraging its urea and tetrazole motifs .
- Synthetic Challenges: details tetrazole-amino acid synthesis, suggesting routes for modifying the urea-tetrazole scaffold via nucleophilic substitution or coupling reactions.
- Biological Testing: No in vitro/in vivo data are available for the target compound. Prioritize assays for angiotensin receptor binding (cf. CV-11974 ) or pesticidal activity (cf. etofenprox ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
